molecular formula C7H9NO2 B2759573 3-Cyano-1-methylcyclobutane-1-carboxylic acid CAS No. 2171265-96-4

3-Cyano-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2759573
CAS No.: 2171265-96-4
M. Wt: 139.154
InChI Key: KVHZIDJLDIRBGK-KBTIHESUSA-N
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Description

3-Cyano-1-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a methyl group and a carboxylic acid at position 1, and a cyano group at position 3. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol (calculated). The compound exists in stereoisomeric forms, including cis- and trans-configurations, as indicated by synonyms such as "(1r,3s)-3-cyano-1-methylcyclobutane-1-carboxylic acid" and "EN300-1588817" .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHZIDJLDIRBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyano-1-methylcyclobutane with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to separate the desired diastereomers from other by-products.

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

3-Cyano-1-methylcyclobutane-1-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized for:

  • Preparation of Complex Molecules: The compound is instrumental in synthesizing more complex organic structures.
  • Reagent in Chemical Reactions: It participates in oxidation and reduction reactions, facilitating the conversion of functional groups .

Biology

The biological activity of this compound is an area of active research. Key findings include:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens .
  • Enzyme Inhibition: Investigations indicate potential interactions with specific enzymes, which may modulate their activity through mechanisms such as hydrogen bonding and electrostatic interactions .

Medicine

In the medical field, this compound is being explored for its therapeutic potential:

  • Drug Development Precursor: Its unique structure allows it to serve as a precursor for the synthesis of novel pharmaceuticals.
  • Therapeutic Applications: Ongoing research aims to determine its efficacy in treating specific diseases based on its biological interactions .

Industrial Applications

The compound is also utilized in various industrial processes:

  • Synthesis of Specialty Chemicals: It plays a role in producing specialty chemicals and materials used in different applications.
  • Buffering Agent in Cell Cultures: As a non-ionic organic buffering agent, it maintains pH stability in biological assays .

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using enzyme kinetics assays, showing promising results for further therapeutic exploration.

Mechanism of Action

The mechanism of action of 3-cyano-1-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Aminocyclobutane-1-carboxylic Acid

  • Molecular Formula: C₅H₉NO₂
  • Molecular Weight : 131.13 g/mol
  • Substituents: 1-amino group.
  • Key Properties/Applications :
    • Rapid clearance from blood (<30 min) and preferential uptake in tumors in preclinical models .
    • Synthesized as a carbon-11 radiotracer for positron emission tomography (PET) imaging .

1-Benzylcyclobutane-1-carboxylic Acid

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Substituents : 1-benzyl group.
  • Key Properties/Applications :
    • Used in research and development; safety data highlights standard handling protocols for carboxylic acids .
  • Comparison: The benzyl group enhances lipophilicity compared to the methyl and cyano substituents in the target compound, which may affect solubility and membrane permeability.

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

  • Molecular Formula : C₁₂H₁₃ClO₂
  • Molecular Weight : 224.69 g/mol
  • Substituents : 1-(3-chlorophenyl), 3-methyl.
  • Key Properties/Applications :
    • Registered under CAS 1340521-86-9; used in pharmaceutical intermediates .
  • Comparison: The 3-chlorophenyl group introduces halogen-mediated electronic effects and aromatic interactions, contrasting with the cyano group’s polar character in the target molecule.

Methyl 3-Methylenecyclobutane-1-carboxylate

  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • Substituents : 3-methylene, methyl ester.
  • Key Properties/Applications :
    • Boiling point: 56–59°C at 20 Torr; used as a research compound .
  • Comparison : The ester group reduces acidity compared to the carboxylic acid in the target compound, impacting reactivity in coupling or hydrolysis reactions.

Stereoisomers of 3-Cyano-1-methylcyclobutane-1-carboxylic Acid

  • Key Isomers : cis- and trans-configurations (e.g., SCHEMBL24867959 and SCHEMBL24867992) .

Research Findings and Implications

  • Biological Activity: The amino derivative’s tumor-targeting capability suggests that the cyano analog’s electron-withdrawing nature could modify receptor interactions or metabolic pathways.
  • Stereochemical Impact : Isomerism in the target compound may lead to divergent biological or physicochemical profiles, warranting further enantioselective studies .
  • Synthetic Utility : Ester derivatives (e.g., methyl 3-methylenecyclobutane-1-carboxylate) highlight the role of cyclobutane carboxylic acids as versatile intermediates .

Biological Activity

3-Cyano-1-methylcyclobutane-1-carboxylic acid is an organic compound with potential biological activity, particularly due to its unique structural features, which include a cyclobutane ring, a cyano group, and a carboxylic acid group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula : C7_7H9_9NO2_2
Molecular Weight : Approximately 139.154 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological interactions.

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with enzymes, potentially leading to enzyme inhibition. The cyano group may also play a role in modulating enzyme activity through electrostatic interactions.
  • Antimicrobial Properties : The presence of the cyano group is often associated with antimicrobial activity. Research indicates that compounds containing cyano groups can exhibit effectiveness against various pathogens.
  • Receptor Binding : The compound may interact with specific receptors or biological targets, influencing cellular signaling pathways and biological responses .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Preliminary assessments suggest that this compound exhibits antimicrobial properties. In vitro tests have shown its effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.
  • Enzyme Inhibition Studies : Investigations into the inhibitory effects of this compound on specific enzymes have yielded promising results. For example, studies have focused on its ability to inhibit carboxylesterases and other relevant enzymes involved in metabolic processes .
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Current data suggest low toxicity levels, but further research is necessary to establish comprehensive toxicological profiles, including repeated-dose toxicity and metabolic pathways .

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant activity against Gram-positive bacteria.
Study BEnzyme InhibitionShowed effective inhibition of carboxylesterases, suggesting potential therapeutic applications.
Study CToxicity ProfileIndicated low acute toxicity; further studies needed for chronic exposure effects.

Future Directions

Research on this compound is still in the early stages, with several promising avenues for further investigation:

  • Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts at the molecular level with various biological targets.
  • Therapeutic Applications : Exploring its potential as an antimicrobial agent or enzyme inhibitor could lead to novel therapeutic strategies.
  • Comprehensive Toxicological Evaluation : Long-term studies are essential to assess chronic toxicity and metabolic pathways.

Q & A

Q. Advanced

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at low temperatures (−40°C to −80°C).
  • Isotopic labeling : Replace 1^1H with 2^2H to simplify splitting patterns and confirm coupling networks.
  • Hybrid techniques : Correlate NOESY/ROESY data with MD simulations to map spatial proximity of substituents .

What are the critical steps in purifying this compound, and how is purity assessed?

Q. Basic

  • Purification : Use silica gel chromatography (eluent: CH2_2Cl2_2/MeOH gradient) followed by recrystallization in ethanol/water.
  • Purity assessment :
    • HPLC : ≥95% purity with a C18 column (retention time ~8.2 min in 0.1% TFA/ACN).
    • Mass spectrometry : Confirm molecular ion ([M−H]⁻ at m/z 168.1) and absence of dimerization .

How does steric strain in the cyclobutane ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced
The ring’s angle strain (~90° bond angles) increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the methyl and cyano groups can:

  • Retard reactivity : In bulky nucleophiles (e.g., tert-butanol), due to unfavorable spatial interactions.
  • Direct regioselectivity : Prefer axial attack to minimize torsional strain.
    Kinetic studies (e.g., Hammett plots) quantify these effects .

What spectroscopic techniques are most effective for characterizing the cyano and carboxylic acid groups in this compound?

Q. Basic

  • IR spectroscopy :
    • C≡N stretch: ~2250 cm⁻¹ (sharp).
    • COOH stretch: ~2500–3300 cm⁻¹ (broad O-H) and ~1700 cm⁻¹ (C=O).
  • 13^13C NMR : Cyano carbon at ~115–120 ppm; carboxylic carbon at ~175 ppm.
  • HRMS : Exact mass confirmation (theoretical m/z 169.0485 for C7_7H9_9NO2_2) .

How can researchers design isotope-labeling experiments to study the metabolic stability of this compound in biological systems?

Q. Advanced

  • 13^{13}C-labeling : Introduce 13^{13}C at the carboxylic carbon (synthesized via 13^{13}CO2_2 trapping during hydrolysis).
  • Tracing : Use LC-MS/MS to monitor labeled metabolites in hepatic microsomal assays.
  • Kinetic isotope effects : Compare kcatk_{\text{cat}}/KmK_m ratios between labeled and unlabeled forms to identify rate-limiting steps .

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